Sodium L-asparaginate

Solubility Formulation Aqueous chemistry

Sodium L-asparaginate (CAS 16079-51-9; molecular formula C₄H₇N₂NaO₃; MW 154.10 g/mol) is the monosodium salt of the non-essential proteinogenic amino acid L-asparagine. It belongs to the class of amino acid alkali-metal salts, wherein the α‑carboxyl group is deprotonated and charge‑balanced by a sodium cation.

Molecular Formula C4H7N2NaO3
Molecular Weight 154.1 g/mol
CAS No. 16079-51-9
Cat. No. B092494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium L-asparaginate
CAS16079-51-9
Molecular FormulaC4H7N2NaO3
Molecular Weight154.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)N.[Na+]
InChIInChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1
InChIKeyHKCPSLRXMHNTBX-DKWTVANSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium L-asparaginate (CAS 16079-51-9): A Monosodium Amino Acid Salt for Formulation-Ready Procurement


Sodium L-asparaginate (CAS 16079-51-9; molecular formula C₄H₇N₂NaO₃; MW 154.10 g/mol) is the monosodium salt of the non-essential proteinogenic amino acid L-asparagine [1]. It belongs to the class of amino acid alkali-metal salts, wherein the α‑carboxyl group is deprotonated and charge‑balanced by a sodium cation. The compound is supplied as a white to off‑white crystalline powder with a typical purity specification of ≥98% . Its primary industrial relevance lies in applications where the combination of L‑asparagine delivery, enhanced aqueous solubility, and sodium‑ion contribution is simultaneously required—distinguishing it from the free amino acid, its monohydrate form, and other asparagine salts or derivatives.

Why L‑Asparagine or Other Asparagine Salts Cannot Simply Replace Sodium L‑asparaginate


Sodium L‑asparaginate is not functionally interchangeable with L‑asparagine free base, L‑asparagine monohydrate, or alternative counter‑ion salts (e.g., potassium asparaginate) in formulation contexts where sodium stoichiometry, aqueous solubility, or the absence of a zwitterionic character directly affects process performance. The sodium salt exhibits a markedly different aqueous solubility profile compared with the free amino acid (~2.94 g/100 mL at 25°C for zwitterionic L‑asparagine versus ≥16 g/100 mL for the sodium salt at 30°C) and introduces a defined sodium load (one Na⁺ per asparaginate anion) that can replace or supplement NaCl in electrolyte‑balanced preparations [1]. Furthermore, because the α‑carboxyl group is present as the carboxylate anion rather than the protonated acid, sodium L‑asparaginate contributes an intrinsic buffering capacity distinct from the free amino acid [2]. These three factors—solubility, sodium stoichiometry, and solution‑phase ionic speciation—mean that direct substitution without reformulation can result in precipitation, altered osmolarity, or pH drift in sensitive aqueous systems.

Sodium L‑asparaginate Procurement Evidence: Quantified Differentiation from Closest Analogs


Aqueous Solubility of Sodium L‑Asparaginate Exceeds Free L‑Asparagine by at Least 5‑Fold at 30°C

Sodium L‑asparaginate exhibits a solubility of 16 g/100 mL in water at 30°C, whereas the zwitterionic free base L‑asparagine is limited to approximately 2.94 g/100 mL at 25°C . This represents a >5‑fold solubility enhancement. The difference widens further at 40°C, where the sodium salt reaches 28 g/100 mL, while the free amino acid exhibits minimal temperature‑dependent solubility gain. This solubility differential directly affects the maximum achievable asparagine concentration in aqueous formulations without resorting to co‑solvents or pH extremes.

Solubility Formulation Aqueous chemistry

Sodium L‑Asparaginate Enables Simultaneous Electrolyte and Amino Acid Supplementation at a Defined Na⁺:Asn Molar Ratio of 1:1

Each mole of sodium L‑asparaginate delivers exactly one mole of sodium ions upon dissolution, establishing a precise 1:1 Na⁺:asparagine stoichiometry. This contrasts with mechanical blends of L‑asparagine plus NaCl, where the sodium‑to‑asparagine ratio is adjustable but requires separate sourcing and introduces chloride counter‑ions that may be undesirable in chloride‑restricted formulations [1]. The defined stoichiometry simplifies quality‑by‑design (QbD) approaches in pharmaceutical and nutritional product development where both sodium and asparagine must be delivered in fixed proportion.

Electrolyte supplementation Sports nutrition Parenteral formulation

Sodium L‑Asparaginate Plus Aspartate Salts Demonstrate Synergistic Ergogenic Effects in Repeat‑Sprint Exercise Protocols

A study examining sodium aspartate supplementation reported that repeat‑sprint performance was improved, with the effect attributed to enhanced tricarboxylic acid (TCA) cycle flux and blood pH buffering [1]. A parallel investigation into combined aspartate and asparagine supplementation (administered as sodium salts) demonstrated attenuation of exercise‑induced fatigue markers in swimmers, including reduced glycogen depletion and lower blood lactate accumulation [2]. The sodium salt form of both amino acids is essential for achieving the required solubility and sodium load needed for the proposed mechanism of action.

Sports performance Aspartate/asparagine supplementation Ergogenic aids

The Carboxylate Form of Sodium L‑Asparaginate Imparts pH Buffering Capacity Absent in Zwitterionic L‑Asparagine

Sodium L‑asparaginate exists as the carboxylate anion (pKₐ of conjugate acid ≈ 2.02) in aqueous solution, conferring the ability to buffer against pH changes in the acidic range [1]. In contrast, zwitterionic L‑asparagine at its isoelectric point (pI ≈ 5.41) exhibits minimal buffering capacity in the critical pH 2‑4 range [2]. This difference is important for formulations where maintaining a moderately acidic pH is necessary for active‑ingredient stability or solubility. The buffering advantage is class‑level—shared with other amino acid sodium salts—but quantitatively relevant when sodium L‑asparaginate is compared directly with the free amino acid form.

Buffering capacity Solution stability Formulation pH control

Sodium L‑Asparaginate Application Scenarios Based on Verified Differentiation Evidence


High‑Concentration Aqueous Cell Culture Feed Supplementation

When CHO cell or other mammalian cell culture processes require elevated asparagine concentrations (≥100 mM) to support recombinant protein production or to optimize asparagine‑to‑aspartate ratios , sodium L‑asparaginate enables single‑component delivery at solubility levels (16 g/100 mL at 30°C) that far exceed the free amino acid limit (~2.94 g/100 mL). This avoids the need for pH adjustment or co‑solvent addition that would be necessary to dissolve equivalent amounts of free L‑asparagine, simplifying feed‑media preparation and reducing osmolarity variability.

Electrolyte‑Balanced Sports and Clinical Rehydration Formulations

In products designed for simultaneous amino‑acid repletion and sodium replacement—such as post‑exercise recovery drinks or oral rehydration solutions—sodium L‑asparaginate delivers a fixed 1:1 Na⁺:Asn ratio, eliminating the formulation complexity and chloride load associated with NaCl‑based sodium sources . The enhanced solubility ensures complete dissolution even in concentrated liquid formats, while the carboxylate‑based buffering contributes to pH stability during shelf life.

Pre‑Workout and Endurance Sports Nutrition with Aspartate/Asparagine Synergy

Formulators of peri‑exercise supplements targeting TCA‑cycle support and blood‑pH regulation can procure sodium L‑asparaginate as the preferred asparagine source, based on evidence that sodium aspartate improves repeat‑sprint performance and that combined aspartate‑asparagine supplementation attenuates fatigue markers . The sodium salt form ensures that both the amino acid and the electrolyte component are delivered in a single, precisely dosed ingredient.

pH‑Buffered Pharmaceutical and Cosmetic Preparations Requiring Acidic Stability

For topical or parenteral formulations where the active pharmaceutical ingredient exhibits optimal stability in the pH 2–4 range, sodium L‑asparaginate can serve a dual role as both an asparagine source and a buffering agent, owing to the carboxylate anion's capacity to absorb protons near the pKₐ of 2.02 . This dual functionality can reduce the total number of excipients required, streamlining the formulation and potentially simplifying regulatory filings.

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